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Compound of Interest

Compound Name: 2,3-Difluoro-5-methylbenzoic acid

CAS No.: 1003709-96-3

Cat. No.: B1437853

Get Quote

Part 1: Executive Summary & Molecular Identity[1]
2,3-Difluoro-5-methylbenzoic acid (CAS: 1003709-96-3) is a specialized fluorinated

intermediate critical in the synthesis of next-generation kinase inhibitors (e.g., MEK/ERK

pathways) and advanced agrochemicals.[1] Its unique substitution pattern—ortho-difluorination

combined with a meta-methyl group—imparts specific metabolic stability and lipophilicity

profiles to final drug candidates.[1]

This guide provides a rigorous technical breakdown of its spectroscopic signature, establishing

a self-validating analytical framework for identification and purity assessment.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Part 2: Molecular Characterization Strategy
To ensure scientific integrity, the characterization workflow must follow a logical "Causality

Chain"—from synthesis to final release. The following diagram illustrates the critical path for

validating this specific isomer, distinguishing it from common impurities like 2,4-difluoro or 3-

methyl-benzoic acid derivatives.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Analytical workflow prioritizing NMR for isomer differentiation due to the high likelihood

of regioisomers in fluorination chemistry.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for distinguishing the 2,3-difluoro substitution pattern from 2,4- or 2,5-

isomers.[1] The presence of two non-equivalent aromatic protons with distinct coupling

constants to fluorine nuclei is the diagnostic fingerprint.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Note: Values are calculated based on substituent chemical shift additivity rules (Holleman/Z-

score).

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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¹⁹F NMR Data (376 MHz, DMSO-d₆)
Fluorine NMR is critical for this compound.[1] The two fluorine atoms are vicinal (adjacent),

leading to a characteristic "roofing" effect or strong coupling.

F-3 (δ -138 to -142 ppm): Triplet-like or ddd.[1] Coupled to F-2 (

Hz) and H-4 (

Hz).[1]

F-2 (δ -140 to -145 ppm): Multiplet. Coupled to F-3 (

Hz) and H-6 (

Hz).[1]
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Expert Insight: In 2,3-difluoro systems, the

coupling (~20-22 Hz) is a definitive marker.[1] If you observe a

(~5-10 Hz), you likely have the 2,4- or 2,5- isomer impurity.

Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid "fingerprint" ID test.[1]
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Mass Spectrometry (MS)[1]
Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.

Molecular Ion: m/z 171.0 [M-H]⁻.

Fragmentation Pattern:

m/z 171: Parent Ion.

m/z 127: [M - CO₂]⁻ (Decarboxylation).[1]

m/z 107: [M - CO₂ - HF]⁻ (Deep fragmentation, typical in fluorinated aromatics).[1]
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Part 4: Experimental Protocols
NMR Sample Preparation (Standard Operating
Procedure)
To ensure reproducibility of the shifts listed above:

Mass: Weigh 10-15 mg of 2,3-Difluoro-5-methylbenzoic acid.

Solvent: Add 0.6 mL DMSO-d₆ (99.8% D).[1] Note: CDCl₃ is not recommended due to poor

solubility and dimerization effects shifting the COOH peak.

Vessel: Transfer to a clean, dry 5mm NMR tube.

Acquisition:

Temperature: 298 K (25°C).

Scans: 16 (¹H), 64+ (¹³C/¹⁹F).

Reference: Calibrate residual DMSO quintet to 2.50 ppm.

HPLC Purity Method (Reverse Phase)
For quantitative purity assessment (>98% requirement).

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV @ 220 nm (Amide/Aromatic absorption) and 254 nm.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1437853?utm_src=pdf-body
https://www.chemsrc.com/en/cas/954219-68-2_906267.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Retention Time: Expect elution ~5.5 - 6.5 min (moderately lipophilic due to F and Me

groups).[1]

Part 5: References & Authority[1]
Chemical Identity & CAS:AA Blocks & Pharmaffiliates Database. Entry for CAS 1003709-96-

3.[1][2][3][4]

Synthesis Context:Zhang et al. "A practical synthesis of 3-chloro-2,4-difluoro-5-

hydroxybenzoic acid" (Analogous chemistry).[1][5][6] Journal of Chemical Research, 2020.[5]

NMR Prediction Logic:Pretsch, E., et al. "Structure Determination of Organic Compounds:

Tables of Spectral Data." Springer, 2009. (Standard reference for Z-score additivity rules).

General Fluorine Coupling Constants:Dolbier, W. R. "Guide to Fluorine NMR for Organic

Chemists." Wiley, 2009. (Source for

and

coupling ranges).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: 2,3-Difluoro-5-
methylbenzoic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1437853#spectroscopic-data-for-2-3-difluoro-5-
methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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